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Compound Name: PD-166866

Cat. No.: B1684483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary, preclinical data on

the efficacy of PD-166866, a selective inhibitor of the Fibroblast Growth Factor Receptor 1

(FGFR1) tyrosine kinase. The available data, primarily from in vitro studies, suggests that PD-
166866 holds potential as an anti-proliferative and anti-angiogenic agent. This document

summarizes the quantitative data, details key experimental protocols, and visualizes the

compound's mechanism of action through its effects on critical signaling pathways.

Quantitative Efficacy Data
The following tables summarize the key quantitative metrics of PD-166866's inhibitory activity

from published preclinical studies.

Table 1: In Vitro Inhibitory Activity of PD-166866
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Target/Process Assay System IC50 Value Citation

FGFR1 Tyrosine

Kinase (human, full-

length)

Cell-free kinase assay 52.4 ± 0.1 nM [1][2]

bFGF-stimulated

FGFR1

Autophosphorylation

L6 cells (rat myoblasts

overexpressing

human FGFR1)

3.1 nM [3]

bFGF-stimulated

FGFR1

Autophosphorylation

NIH 3T3 cells (mouse

embryonic fibroblasts)
10.8 nM [3]

bFGF-induced

Phosphorylated

MAPK (p44/ERK1)

L6 cells 4.3 nM [1][4]

bFGF-induced

Phosphorylated

MAPK (p42/ERK2)

L6 cells 7.9 nM [1][4]

bFGF-stimulated Cell

Growth

L6 cells (8-day

exposure)
24 nM [2]

Table 2: Selectivity Profile of PD-166866
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Kinase/Receptor Assay System IC50 Value Citation

c-Src Cell-free kinase assay > 50 µM [1][2]

Platelet-Derived

Growth Factor

Receptor-β (PDGFR-

β)

Cell-free kinase assay > 50 µM [1][2]

Epidermal Growth

Factor Receptor

(EGFR)

Cell-free kinase assay > 50 µM [1][2]

Insulin Receptor Cell-free kinase assay > 50 µM [1][2]

Mitogen-Activated

Protein Kinase

(MAPK)

Cell-free kinase assay > 50 µM [1][2]

Protein Kinase C

(PKC)
Cell-free kinase assay > 50 µM [1][2]

Cyclin-Dependent

Kinase 4 (CDK4)
Cell-free kinase assay > 50 µM [1][2]

Mechanism of Action and Signaling Pathways
PD-166866 exerts its effects by selectively targeting and inhibiting the tyrosine kinase activity of

FGFR1. This inhibition disrupts downstream signaling cascades that are crucial for cell

proliferation, survival, and angiogenesis. The primary pathways affected are the Ras-MAPK-

ERK pathway and the PI3K-Akt/mTOR pathway.

Inhibition of the FGFR1-MAPK Signaling Pathway
Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and

autophosphorylates its intracellular tyrosine kinase domains. This creates docking sites for

adaptor proteins like FRS2, which in turn recruits the Grb2-SOS complex. This complex

activates Ras, initiating a phosphorylation cascade that leads to the activation of Mitogen-

Activated Protein Kinases (MAPK), specifically ERK1/2. Activated ERK1/2 translocates to the

nucleus and phosphorylates transcription factors that promote cell proliferation. PD-166866, as
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an ATP-competitive inhibitor, blocks the initial autophosphorylation of FGFR1, thereby

preventing the activation of this entire downstream pathway.[2][5]
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Inhibition of the FGFR1-MAPK Signaling Pathway by PD-166866.

Repression of the Akt/mTOR Signaling Pathway and
Induction of Autophagy
Inhibition of FGFR1 by PD-166866 has also been shown to repress the Akt/mTOR signaling

pathway.[1][4] This pathway is critical for cell survival and growth. The suppression of

Akt/mTOR signaling can lead to the induction of autophagy, a cellular process of self-

degradation that can be a mechanism of cell death in cancer cells.
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Repression of Akt/mTOR Signaling and Induction of Autophagy by PD-166866.
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Experimental Protocols
The following sections detail the methodologies for key in vitro experiments that have been

used to characterize the efficacy of PD-166866.

FGFR1 Tyrosine Kinase Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of PD-166866 on the enzymatic activity of

FGFR1.

Methodology:

The kinase domain of human full-length FGFR-1 is expressed and purified.

The kinase is incubated with a synthetic substrate (e.g., a poly-Glu-Tyr peptide) and ATP

in a reaction buffer.

PD-166866 at various concentrations is added to the reaction mixture.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by

measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular FGFR1 Autophosphorylation Assay
Objective: To assess the ability of PD-166866 to inhibit FGFR1 autophosphorylation in a

cellular context.

Methodology:

Cells expressing FGFR1 (e.g., L6 or NIH 3T3 cells) are cultured to sub-confluency.
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The cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor

activation.

Cells are pre-incubated with various concentrations of PD-166866 for a defined time (e.g.,

1-2 hours).

The cells are then stimulated with a ligand, such as bFGF (e.g., 10 ng/mL), for a short

period (e.g., 5-10 minutes) to induce FGFR1 autophosphorylation.

The cells are lysed, and protein concentrations are determined.

Equal amounts of protein from each sample are subjected to immunoprecipitation using an

anti-FGFR1 antibody.

The immunoprecipitates are resolved by SDS-PAGE, transferred to a membrane, and

immunoblotted with an anti-phosphotyrosine antibody to detect the level of phosphorylated

FGFR1.

The membrane is then stripped and re-probed with an anti-FGFR1 antibody to ensure

equal loading.

Densitometry is used to quantify the band intensities, and IC50 values are calculated.

Cell Proliferation Assay
Objective: To evaluate the effect of PD-166866 on bFGF-stimulated cell growth.

Methodology:

L6 cells are seeded in multi-well plates and allowed to attach.

The cells are then treated with various concentrations of PD-166866 in the presence of a

mitogenic concentration of bFGF.

The treatment is refreshed daily for an extended period (e.g., 8 days) to assess long-term

effects.[2]
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Cell proliferation is measured at the end of the treatment period using a suitable method,

such as:

MTT Assay: Measures the metabolic activity of viable cells.

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell

number.

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

The results are expressed as a percentage of the growth of cells stimulated with bFGF in

the absence of the inhibitor, and IC50 values are determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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